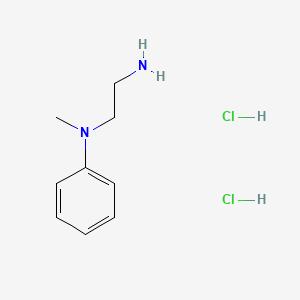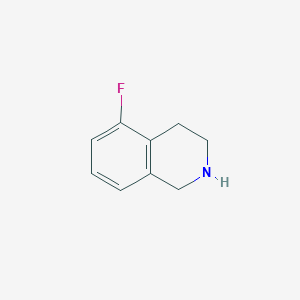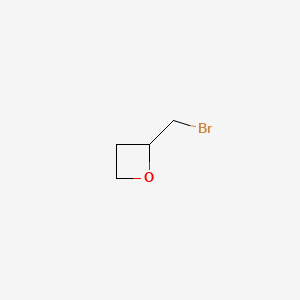
N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride (MPDC) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in water and organic solvents. It is used as a reagent for the synthesis of various compounds in the laboratory, as well as in the preparation of pharmaceuticals and other chemicals. MPDC is also a useful tool in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Antitumor Activity
N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride derivatives have been explored for their potential antitumor activity. A study found that certain enantiomers of 1,2-diamino-1-phenylpropanes exhibited significant inhibitory effects on breast cancer cell lines, comparable to standard drugs like cisplatin (Gust et al., 1997).
Catalytic Applications
The compound has been used in catalytic applications, specifically in multicomponent reactions. One study demonstrated its effectiveness in promoting the production of complex organic molecules, showcasing its versatility in synthetic chemistry applications (Zare et al., 2017).
Polymer Science
In the field of polymer science, derivatives of this compound have been used in the synthesis and characterization of conducting copolymers. These copolymers have potential applications in electronic and material science (Turac et al., 2014).
Biomedical Research
In biomedical research, aromatic diamine compounds, which are structurally related, have shown inhibitory actions in cellular processes like nuclear translocation of NF-kappaB, a factor important in inflammation and immune responses (Shin et al., 2004).
Chemical Synthesis
The compound is also utilized in chemical synthesis processes. For example, it has been involved in the preparation of mono-protected C-deuterated ethylenediamine synthons, which are valuable in various synthetic applications (Yang et al., 2012).
Luminescence Materials Research
In the area of luminescence materials research, derivatives of this compound have been synthesized and studied for their aggregation-induced emission characteristics, highlighting their potential in sensing and imaging applications (Pasha et al., 2017).
Propriétés
IUPAC Name |
N'-methyl-N'-phenylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-11(8-7-10)9-5-3-2-4-6-9;;/h2-6H,7-8,10H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWFYNAZAHRMBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C1=CC=CC=C1.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1285878.png)







